
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-((4-methyl-1-piperazinyl)methyl)-2-phenyl-, dihydrochloride, cis-(-)-
Overview
Description
BTM-1042 is a newly synthesized compound known for its strong antispasmodic effects. It has been found to inhibit the twitch reaction of the guinea pig ileum under electrical stimulation and is not affected by naloxone . BTM-1042 has similar effects to atropine and can block muscarinic receptors, but it has less effect on other types of receptors . Additionally, it has an inhibitory effect on the ileal reaction caused by nicotine and 5-hydroxytryptamine .
Preparation Methods
The synthesis of BTM-1042 involves several steps:
Reaction of 2-aminothiophenol with diethyl benzylidenemalonate: This reaction is carried out by heating at 90°C to produce diethyl 2-(2-aminophenylthio)-2-phenylethane-1,1-dicarboxylate.
Conversion to chloromethyl derivative: This compound is then reacted with thionyl chloride in refluxing benzene to form 2,3-dihydro-3-chloromethyl-2-phenyl-1,5-benzothiazepin-4(5H)-one.
Chemical Reactions Analysis
BTM-1042 undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can be reduced using lithium aluminium hydride in tetrahydrofuran.
Substitution: The chloromethyl derivative of BTM-1042 can undergo substitution reactions with N-methylpiperazine.
Cyclization: The intermediate products can be cyclized under specific conditions to form the final compound.
Common reagents used in these reactions include diethyl benzylidenemalonate, triethylamine hydrochloride, lithium aluminium hydride, thionyl chloride, and N-methylpiperazine . The major products formed from these reactions are various intermediates leading to the final compound, BTM-1042 .
Scientific Research Applications
BTM-1042 has several scientific research applications:
Mechanism of Action
BTM-1042 exerts its effects by blocking muscarinic receptors, which are involved in the contraction of smooth muscles . It inhibits the twitch reaction of the guinea pig ileum under electrical stimulation and is not affected by naloxone . The compound also inhibits the ileal reaction caused by nicotine and 5-hydroxytryptamine . The molecular targets and pathways involved include muscarinic receptors and the pathways associated with smooth muscle contraction .
Comparison with Similar Compounds
BTM-1042 is similar to atropine in its antispasmodic effects and ability to block muscarinic receptors . BTM-1042 has less effect on other types of receptors compared to atropine . Other similar compounds include:
Atropine: A well-known antispasmodic drug that blocks muscarinic receptors.
Scopolamine: Another antispasmodic drug with similar effects to atropine.
Hyoscyamine: A compound with antispasmodic properties similar to those of atropine and scopolamine.
BTM-1042 is unique in its specific inhibitory effects on the ileal reaction caused by nicotine and 5-hydroxytryptamine, which distinguishes it from other similar compounds .
Properties
CAS No. |
72293-40-4 |
---|---|
Molecular Formula |
C21H27Cl2N3OS |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(2R,3S)-3-[(4-methylpiperazin-1-yl)methyl]-2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one;dihydrochloride |
InChI |
InChI=1S/C21H25N3OS.2ClH/c1-23-11-13-24(14-12-23)15-17-20(16-7-3-2-4-8-16)26-19-10-6-5-9-18(19)22-21(17)25;;/h2-10,17,20H,11-15H2,1H3,(H,22,25);2*1H/t17-,20+;;/m1../s1 |
InChI Key |
YRHGKQWXSOSAQX-KJHBKDRRSA-N |
SMILES |
CN1CCN(CC1)CC2C(SC3=CC=CC=C3NC2=O)C4=CC=CC=C4.Cl.Cl |
Isomeric SMILES |
CN1CCN(CC1)C[C@@H]2[C@@H](SC3=CC=CC=C3NC2=O)C4=CC=CC=C4.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CC2C(SC3=CC=CC=C3NC2=O)C4=CC=CC=C4.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
87687-13-6 (mono-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,3-dihydro-3-(4-methyl-piperizinyl)methyl-2-phenyl-1,5-benzothiazepin-4(5H)-one BTM 1018 BTM 1041 BTM 1042 BTM 1042 hydrochloride BTM 1042, (cis-(+))-isomer BTM 1042, (cis-(+-))-isomer BTM 1086 BTM-1018 BTM-1041 BTM-1042 BTM-1086 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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